L-Alanyl-D-Alpha-Glutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

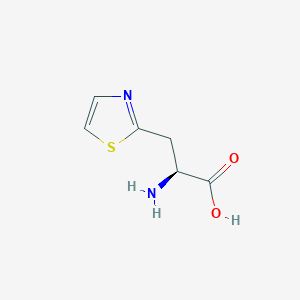

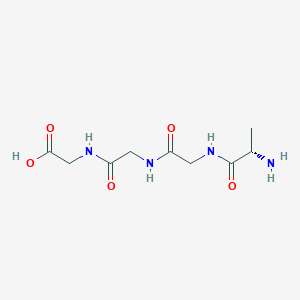

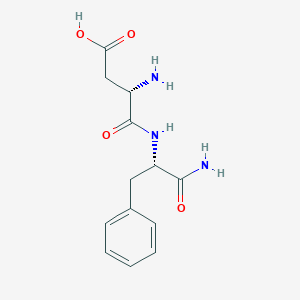

L-Alanyl-L-Glutamine, also known as Ala-Gln, is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is recognized for its clinical and nutritional importance, particularly in the context of gut homeostasis and cellular metabolism. Ala-Gln serves as a stable form of glutamine, which is a key metabolic fuel for intestinal epithelial cell proliferation and survival. It is conditionally essential for maintaining gut health during catabolic states, such as dietary protein and fat deficiency .

Synthesis Analysis

The synthesis of Ala-Gln has been approached through both chemical and biological methods. A novel fermentative production method using an Escherichia coli strain expressing L-amino acid α-ligase (Lal) has been developed. This enzyme catalyzes the formation of dipeptides in an ATP-dependent manner. Metabolic engineering techniques, such as the disruption of dipeptide-degrading genes and enhancement of substrate amino acid supply, have been employed to increase the yield of Ala-Gln . Additionally, enzymatic production methods have been optimized using recombinant E. coli strains expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis, achieving high yields of Ala-Gln .

Molecular Structure Analysis

The molecular structure of Ala-Gln has been compared to other acidic dipeptides through crystallographic studies. These studies reveal that Ala-Gln, like other dipeptides, exists as a zwitterion with a protonated amino terminus and a deprotonated main chain carboxyl group. The peptide linkage typically adopts a trans conformation, which is a common feature among dipeptides .

Chemical Reactions Analysis

Ala-Gln is involved in various chemical reactions, particularly in the context of peptide synthesis. For instance, β-cyanomethyl-L-Ala has been used as an atom-efficient solubilizing synthon for L-glutamine, which can be incorporated into short peptides and subsequently hydrated to the γ-carboxamide of L-Gln . The stability of Ala-Gln under different conditions, such as enzymatic reactions and cell culture, is also a subject of interest .

Physical and Chemical Properties Analysis

Ala-Gln is known for its high water solubility, good thermal stability, and high bioavailability, making it a valuable dipeptide in various applications, including clinical treatment and sports health care. Its quantification in cell culture broth has been evaluated using different detectors, highlighting the importance of understanding its physical and chemical properties in biopharmaceutical production processes .

Applications De Recherche Scientifique

Cell Culture and Biopharmaceutical Production : Ala-Gln is used as a stable L-glutamine source in cell culture for producing biopharmaceuticals. Its quantification in culture broth is essential for optimizing production processes, with mass spectrometry offering superior sensitivity for this purpose (Krömer et al., 2011).

Fermentative Production : An Escherichia coli strain expressing L-amino acid α-ligase has been engineered for the fermentative production of Ala-Gln. This method offers a novel approach to manufacture this dipeptide efficiently, overcoming the limitations of previous methods (Tabata & Hashimoto, 2007).

Dipeptide Transport Systems in E. coli : Research on the transporter genes in E. coli has shown that overexpressing certain genes can increase the intracellular concentration of Ala-Gln, indicating the potential for enhancing fermentative dipeptide production (Hayashi et al., 2010).

Clinical Outcomes in Critical Care : Supplemental parenteral nutrition with L-alanyl-L-glutamine has been linked to improved 6-month survival in critically ill patients, supporting the hypothesis that glutamine replacement can reduce mortality caused by inadequate parenteral nutrition (Goeters et al., 2002).

Metabolic Engineering for Production : Metabolic engineering of E. coli for efficient production of Ala-Gln shows potential for industrial applications, especially in clinical treatment and sports healthcare (Zhu et al., 2020).

Immunomodulatory Effects : A study found that L-alanyl-glutamine does not induce cytokine responses in human septic peripheral blood mononuclear cells, suggesting a lack of immunomodulatory effect in this context (Briassouli et al., 2014).

Enzymatic Synthesis : The enzymatic synthesis of Ala-Gln using recombinant microorganisms like Pichia pastoris and E. coli presents a promising alternative to chemical synthesis methods, offering potential advantages in biosafety and efficiency (Li et al., 2019).

Oxidative Stress and Inflammation : Oral supplementation with free forms of L-glutamine and L-alanine or the dipeptide L-alanyl-L-glutamine attenuates oxidative stress and inflammation in endotoxemic mice, demonstrating the potential therapeutic role of these supplements (Cruzat et al., 2014).

Safety And Hazards

Orientations Futures

The future directions of L-Alanyl-L-Glutamine research could involve the development of an efficient biotechnological process for the industrial production of L-Alanyl-L-Glutamine . This could involve further metabolic engineering of E. coli or other organisms to improve the yield of L-Alanyl-L-Glutamine .

Propriétés

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanyl-D-Alpha-Glutamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)